Product packaging for 3-(2-Aminopropan-2-yl)oxetan-3-ol(Cat. No.:)

3-(2-Aminopropan-2-yl)oxetan-3-ol

Cat. No.: B12931707
M. Wt: 131.17 g/mol
InChI Key: NLNRVMLFWWLEDM-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . Its structure features an oxetane ring, a four-membered cyclic ether, substituted with both a tertiary alcohol and a primary amino group on the same carbon atom. This unique arrangement places it in the valuable chemical class of amino alcohols, which are fundamental scaffolds in organic and medicinal chemistry . The oxetane ring is a prominent motif in modern drug design, noted for its ability to improve key physicochemical properties of drug candidates, such as solubility, metabolic stability, and lipophilicity . Research indicates that 3-substituted oxetan-3-ol derivatives, in particular, are investigated as potential bioisosteres for carboxylic acids and other functional groups, offering a strategy to modulate compound properties for enhanced pharmacokinetic profiles . The presence of both hydrogen bond donor (amine) and acceptor (ether oxygen, alcohol) groups in this molecule makes it a versatile building block for fragment-based drug discovery and the synthesis of more complex heterocyclic systems . As such, this compound serves as a valuable intermediate for pharmaceutical research and the development of novel chemical entities. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12931707 3-(2-Aminopropan-2-yl)oxetan-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)oxetan-3-ol

InChI

InChI=1S/C6H13NO2/c1-5(2,7)6(8)3-9-4-6/h8H,3-4,7H2,1-2H3

InChI Key

NLNRVMLFWWLEDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)O)N

Origin of Product

United States

Synthetic Methodologies for 3 2 Aminopropan 2 Yl Oxetan 3 Ol and Analogues

Retrosynthetic Analysis of the 3-(2-Aminopropan-2-yl)oxetan-3-ol (B6262501) Scaffold

A logical retrosynthetic disconnection of the target molecule, this compound, points to oxetan-3-one as a key intermediate. Oxetan-3-one is a commercially available and widely utilized building block in the synthesis of 3-substituted oxetanes. acs.orgchemicalbook.com The 2-aminopropan-2-yl moiety can be installed through the nucleophilic addition of a protected 2-aminopropan-2-yl organometallic reagent to the carbonyl group of oxetan-3-one.

Scheme 1: Proposed Retrosynthetic Analysis of this compound

Generated code

In this proposed pathway, a suitable protecting group (PG) on the amine of the 2-propylamine derivative is crucial to prevent side reactions. The organometallic species (M) could be a Grignard reagent (MgBr) or an organolithium reagent (Li). The final deprotection step would then yield the desired this compound.

This approach leverages the known reactivity of oxetan-3-one with various nucleophiles to construct the tertiary alcohol and introduce the desired side chain in a convergent manner. acs.org

Foundational Approaches to Oxetane (B1205548) Ring Construction

The synthesis of the oxetane ring itself presents a synthetic challenge due to the inherent ring strain of the four-membered system. nih.gov Several foundational methods have been developed to overcome this hurdle, each with its own advantages and limitations.

Intramolecular Cyclization Strategies for Oxetanes.nih.govuni.lu

Intramolecular cyclization is a common and versatile strategy for the formation of the oxetane ring. This approach typically involves the formation of either a C-O or a C-C bond in a precursor molecule that is suitably functionalized to facilitate the ring-closing reaction.

The intramolecular Williamson ether synthesis is a classical and widely employed method for constructing the oxetane ring via C-O bond formation. acs.org This reaction involves the deprotonation of a hydroxyl group in a 1,3-halohydrin or a related substrate with a suitable leaving group, followed by an intramolecular nucleophilic substitution (SN2) reaction to close the four-membered ring.

A variety of bases and leaving groups can be utilized in this reaction, and the choice often depends on the specific substrate and desired reaction conditions.

Table 1: Examples of Williamson Ether Synthesis for Oxetane Formation

Starting MaterialBaseLeaving GroupProductYield (%)
3-chloro-1-propanolNaHClOxetaneModerate
1-bromo-3-methyl-3-butanolKHMDSBr3,3-DimethyloxetaneGood
(2-bromoethyl)oxiranet-BuOKBr2-VinyloxetaneVaries

Data compiled from various sources on oxetane synthesis.

While less common than C-O bond formation, intramolecular C-C bond-forming cyclizations represent a powerful strategy for the synthesis of certain oxetane derivatives. These methods often involve the use of organometallic reagents or radical cyclizations to form the key carbon-carbon bond that completes the four-membered ring.

For instance, the intramolecular addition of a stabilized carbanion to an aldehyde or ketone can lead to the formation of an oxetane ring. Rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization have also been reported for the synthesis of substituted oxetanes. google.com

Photochemical [2+2] Cycloaddition Routes (Paternò-Büchi Reaction).nih.govresearchgate.net

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. researchgate.net This reaction is a powerful tool for the direct synthesis of the oxetane ring and allows for the construction of a wide variety of substituted oxetanes that may be difficult to access through other methods.

The reaction is typically initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure afford the oxetane product. organic-chemistry.org The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the nature of the carbonyl compound and the alkene, the solvent, and the reaction temperature. organic-chemistry.org

Table 2: Key Features of the Paternò-Büchi Reaction

FeatureDescription
Reactants A carbonyl compound (aldehyde or ketone) and an alkene.
Conditions Photochemical irradiation (UV or visible light).
Intermediate 1,4-diradical.
Product Oxetane.
Scope Broad, with various functional groups tolerated.

This reaction provides a direct entry to the oxetane core structure.

Ring Expansion Methodologies from Precursor Epoxides.nih.govchemrxiv.org

The ring expansion of epoxides offers another valuable route to the synthesis of oxetanes. nih.gov This strategy typically involves the reaction of an epoxide with a one-carbon nucleophile that can subsequently facilitate the expansion of the three-membered ring to a four-membered ring.

A common method involves the use of sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide (Corey-Chaykovsky reagent). chemrxiv.org The ylide attacks the epoxide, leading to the formation of a betaine (B1666868) intermediate, which then undergoes an intramolecular displacement to form the oxetane ring and dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) as a byproduct. This method has been successfully applied to the synthesis of a variety of 2-substituted oxetanes. chemrxiv.org

Ring Contraction Methodologies from Lactones

An alternative approach to oxetane synthesis involves the ring contraction of larger, five-membered rings like γ-lactones. beilstein-journals.org This method has been particularly useful for the synthesis of oxetane carboxylic esters, which are valuable precursors for more complex molecules. beilstein-journals.orgchimia.ch

The general strategy involves the treatment of α-triflates of γ-lactones with a base, such as potassium carbonate, in an alcohol solvent like methanol. chimia.chnih.gov This induces a ring contraction to yield the corresponding oxetane-1-carboxylate. The stereochemical outcome of this reaction is notably influenced by the configuration at the C-3 position of the starting lactone. researchgate.net This methodology has been successfully applied to the synthesis of oxetane nucleoside and amino acid analogues. nih.gov

Starting MaterialReagents and ConditionsProductYieldReference
α-Triflate of γ-lactoneK₂CO₃, MeOHOxetane-1-carboxylate70-82% beilstein-journals.org
3,5-di-O-benzyl-pentono-1,4-lactone 2-O-trifluoromethanesulphonate estersK₂CO₃, MeOHMethyl oxetane-2-carboxylic esters- researchgate.net

Biocatalytic Approaches to Chiral Oxetanes

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral building blocks. researchgate.net Enzymes offer high stereocontrol and can be engineered to perform specific transformations. researchgate.net While direct biocatalytic synthesis of the this compound is not explicitly detailed in the provided context, biocatalysis has been applied to the enantioselective formation and ring-opening of oxetanes. acs.org This suggests the potential for developing enzymatic routes to chiral oxetane precursors.

Advanced Approaches to the Aminopropan-2-ol Moiety

The aminopropan-2-ol substructure is a key component of the target molecule. Several advanced catalytic methods have been developed for the asymmetric synthesis of amino alcohols, which could be adapted for the construction of this moiety.

Catalytic Asymmetric Methods for Amino Alcohol Formation

The synthesis of chiral β- and γ-amino alcohols is of significant interest due to their prevalence in bioactive molecules. acs.orgacs.orgacs.org Catalytic asymmetric methods provide efficient routes to these valuable compounds with high enantioselectivity.

An iridium-catalyzed amination of α-tertiary 1,2-diols using a chiral phosphoric acid has been reported for the synthesis of β-amino α-tertiary alcohols, achieving high yields and enantioselectivities for a variety of amines. acs.org Another approach involves the copper-catalyzed hydroamination of unprotected allylic alcohols to produce γ-amino alcohols with excellent regio- and enantioselectivity. acs.org

Asymmetric cross-coupling reactions represent a powerful strategy for the formation of C-C bonds with high stereocontrol. A chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been developed for the synthesis of chiral β-amino alcohols. acs.orgorganic-chemistry.orgwestlake.edu.cnacs.org This method utilizes a radical-polar crossover mechanism and a chiral chromium catalyst that plays multiple roles in controlling both chemo- and stereoselectivity. acs.orgorganic-chemistry.orgwestlake.edu.cn The reaction tolerates a broad range of functional groups and can be scaled up. organic-chemistry.org

Photocatalysis and electrocatalysis have also emerged as viable strategies for stereo- and enantioselective cross aza-pinacol coupling reactions to synthesize amino alcohols. rsc.org These methods often involve the generation of α-amino radicals which then participate in C-C bond formation. rsc.org

Reaction TypeCatalyst/ReagentsSubstratesProductKey FeaturesReference
Asymmetric Cross Aza-Pinacol CouplingChiral Chromium CatalystAldehydes, N-sulfonyl iminesβ-Amino alcoholsHigh diastereo- and enantioselectivity, broad substrate scope acs.orgorganic-chemistry.org
Iridium-Catalyzed AminationIridium catalyst, Chiral Phosphoric Acidα-Tertiary 1,2-diols, Aminesβ-Amino α-tertiary alcoholsHigh yields and enantioselectivities acs.org
Copper-Catalyzed HydroaminationCopper catalystUnprotected allylic alcoholsγ-Amino alcoholsExcellent regio- and enantioselectivity acs.org
Photocatalytic Cascade CouplingCrCl₂, Chiral bisoxazoline ligand, PhotocatalystAmines, Aldehydesβ-Amino alcoholsEnantioselective rsc.org

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound and related amino alcohols is a significant area of research due to their presence in biologically active molecules. Various synthetic strategies have been developed to construct these valuable compounds, focusing on stereoselectivity and efficiency. These methods include the reduction of amino ketones, ring-opening reactions of nitrogen-containing heterocycles, and direct C-H functionalization.

2 Diastereoselective Reductions of β-Amino Ketones or α-Amino Ketones

The diastereoselective reduction of β-amino ketones and α-amino ketones is a primary method for synthesizing amino alcohols. rroij.comresearchgate.netpsu.edu The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and the protecting groups on the amino functionality. cdnsciencepub.comnih.gov

For instance, the reduction of N-t-BOC-protected-N-alkyl α-aminoketones with lithium triethylborohydride (LiEt₃BH) or lithium tri-sec-butylborohydride (Li(s-Bu)₃BH) typically yields syn-β-aminoalcohols with high selectivity. cdnsciencepub.com Conversely, removal of the BOC group followed by reduction often leads to the formation of anti-β-aminoalcohols, with selectivity dependent on the steric factors of the ketone. cdnsciencepub.com Aromatic ketones generally show high selectivities, while aliphatic ketones exhibit more variable results. cdnsciencepub.comcdnsciencepub.com

Similarly, the reduction of acyclic N-aryl-β-amino ketones can be directed to selectively produce either syn- or anti-γ-amino alcohols. rsc.orgrsc.org The use of Et₃BHLi tends to favor the formation of anti-isomers, whereas Zn(BH₄)₂ promotes the synthesis of syn-isomers. rsc.orgrsc.org Another approach involves the reduction of β-amino ketones with samarium(II) iodide, where the choice of N-protecting group can lead to either syn or anti 1,3-amino alcohols. nih.gov N-aryl β-amino ketones are reduced with high 1,3-anti diastereoselectivity, while various N-acyl derivatives show moderate 1,3-syn stereoselectivity. nih.gov

The development of complementary catalytic systems further enhances the stereochemical control. For example, iridium-catalyzed asymmetric transfer hydrogenation of N-PMP-protected β-amino ketones can produce anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation yields the corresponding syn-products. ru.nl

Table 1: Diastereoselective Reduction of Amino Ketones

Precursor Reducing Agent/Catalyst Major Product Diastereomer Reference
N-t-BOC-protected-N-alkyl α-aminoketone LiEt₃BH or Li(s-Bu)₃BH syn-β-aminoalcohol cdnsciencepub.com
N-alkyl α-aminoketone (BOC-deprotected) Various anti-β-aminoalcohol cdnsciencepub.com
N-aryl-β-amino ketone Et₃BHLi anti-γ-amino alcohol rsc.orgrsc.org
N-aryl-β-amino ketone Zn(BH₄)₂ syn-γ-amino alcohol rsc.orgrsc.org
N-aryl β-amino ketone Samarium(II) iodide anti-1,3-amino alcohol nih.gov
N-acyl β-amino ketone Samarium(II) iodide syn-1,3-amino alcohol nih.gov
N-PMP-protected β-amino ketone Ir-catalyst anti-γ-amino alcohol ru.nl
N-PMP-protected β-amino ketone Rh-catalyst syn-γ-amino alcohol ru.nl

2 Ring-Opening Reactions of Nitrogen-Containing Heterocycles as Precursors

The ring-opening of strained nitrogen-containing heterocycles, such as epoxides and aziridines, provides a versatile pathway to amino alcohols. nih.govsioc-journal.cn These reactions often proceed with high regio- and stereoselectivity.

1 Amination of Chiral Epoxides

The amination of chiral epoxides is a direct and high-yielding method for the synthesis of β-amino alcohols. rroij.comresearchgate.net This reaction involves the nucleophilic attack of an amine on the epoxide ring, leading to its opening. openaccessjournals.com The regioselectivity of the attack, particularly on unsymmetrical epoxides, can often be controlled by the choice of catalyst and reaction conditions. researchgate.netopenaccessjournals.com Various catalysts, including zinc(II) perchlorate (B79767) hexahydrate and silica (B1680970) gel, have been shown to effectively promote the aminolysis of epoxides under mild, and in some cases, solvent-free conditions. organic-chemistry.org

2 Ring-Opening of Aziridines

Aziridines, three-membered nitrogen-containing rings, are valuable precursors for the synthesis of vicinal amino alcohols through nucleophilic ring-opening. nih.govmdpi.com The reaction can be carried out with various nucleophiles, including alcohols and their corresponding anions. iitk.ac.in For example, the ring-opening of N-sulfonyl protected aziridines with organolithium reagents offers a route to unsaturated amino alcohols and ethers. acs.org

A continuous flow methodology has been developed for the synthesis and subsequent ring-opening of N-sulfonyl aziridines, which minimizes the handling of these potentially hazardous intermediates. organic-chemistry.org This method allows for the reaction of aziridines with oxygen, carbon, and halide nucleophiles in a controlled manner. organic-chemistry.org Furthermore, Lewis acid-catalyzed ring-opening of N-tosylaziridines with acid anhydrides provides a mild and efficient route to β-amino esters. mdpi.com

3 Direct C-H Functionalization Strategies for Amino Alcohol Synthesis

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to the construction of complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgnih.gov

1 Transition Metal-Catalyzed C-H Amination

Transition metal-catalyzed C-H amination allows for the direct conversion of C-H bonds into C-N bonds, providing an efficient route to N-functionalized molecules, including amino alcohols. acs.orgnih.govacs.org These reactions can proceed through various mechanisms, including C-H activation, C-H insertion, and single-electron transfer pathways. acs.org Late transition metals are commonly employed as catalysts in these transformations. nih.gov The development of these catalytic systems has provided novel strategies for derivatizing hydrocarbons into valuable amino-containing compounds. acs.org

2 Photo-Induced Organic Transformations

Visible-light-induced organic transformations have gained significant attention as a green and sustainable synthetic strategy. sioc-journal.cn Photoredox catalysis can be utilized to promote the decarboxylative coupling of α-amino acids with various partners to construct a diverse range of nitrogen-containing compounds. sioc-journal.cn For instance, a mild and efficient one-pot, visible-light-induced method has been developed for the synthesis of amino alcohols using eosin (B541160) Y as an organophotoredox catalyst. rsc.org This approach has demonstrated potential for gram-scale synthesis. rsc.org Another strategy involves the photocatalytic conversion of alkenes into 1,3-amino alcohols through a process involving N-O bond homolysis and a subsequent radical Brook rearrangement, which can be initiated by energy transfer. nih.gov

Convergent and Stereoselective Synthesis of this compound

The target molecule contains a chiral center at the C3 position of the oxetane ring. The development of synthetic routes that control the stereochemistry at this center is crucial for accessing enantiomerically pure material. While specific literature on the diastereoselective and enantioselective synthesis of this compound is not available, several established methods for the asymmetric synthesis of substituted oxetanes can be adapted.

One plausible strategy involves the enantioselective addition of a nucleophile to oxetan-3-one. For instance, an asymmetric organocatalytic or metal-catalyzed addition of a protected 2-nitropropane (B154153) anion equivalent could establish the chiral center. Subsequent reduction of the nitro group would then yield the desired amine.

Alternatively, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be employed to construct the oxetane ring with stereocontrol. mdpi.combeilstein-journals.org The use of chiral auxiliaries or catalysts can induce facial selectivity in the cycloaddition, leading to enantioenriched oxetane products. mdpi.com For example, the reaction of a chiral enol ether with a suitable carbonyl compound could provide a stereodefined oxetane precursor.

Another powerful approach is the kinetic resolution of a racemic mixture of a suitable oxetane intermediate. Enzymes or chiral catalysts can be used to selectively react with one enantiomer, leaving the other unreacted and thus enriched.

Method Description Potential for Stereocontrol
Asymmetric addition to oxetan-3-oneNucleophilic addition of a protected aminopropane equivalent to oxetan-3-one using a chiral catalyst.High enantioselectivity can be achieved with appropriate catalyst systems.
Paternò-Büchi Reaction[2+2] photocycloaddition of an alkene and a carbonyl compound.Diastereoselectivity and enantioselectivity can be controlled using chiral auxiliaries or catalysts. mdpi.com
Kinetic ResolutionSelective reaction of one enantiomer of a racemic oxetane intermediate.Can provide access to highly enantioenriched material.
Williamson EtherificationIntramolecular cyclization of a chiral 1,3-halohydrin. acs.orgthieme-connect.deStereochemistry is set by the synthesis of the chiral diol precursor. acs.org

The presence of both an amino and a hydroxyl group in this compound necessitates the use of protecting groups to prevent unwanted side reactions during the synthesis. An orthogonal protecting group strategy is essential, allowing for the selective deprotection of one functional group in the presence of the other. organic-chemistry.org

For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used. The Boc group is stable under a wide range of conditions but can be readily removed with acid, while the Cbz group is typically cleaved by hydrogenolysis.

The tertiary hydroxyl group can be protected as a silyl (B83357) ether, for example, using trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. These are generally stable but can be removed using fluoride (B91410) reagents or acidic conditions. The choice of silyl group will depend on the required stability throughout the synthetic sequence.

The selection of an appropriate protecting group strategy is critical for the successful multi-step synthesis of the target molecule, ensuring that each synthetic step proceeds with high chemoselectivity.

Functional Group Protecting Group Deprotection Conditions
Aminetert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA, HCl) organic-chemistry.org
AmineBenzyloxycarbonyl (Cbz)Hydrogenolysis (e.g., H₂, Pd/C)
HydroxylTrimethylsilyl (TMS)Fluoride ion (e.g., TBAF), mild acid
Hydroxyltert-Butyldimethylsilyl (TBDMS)Fluoride ion (e.g., TBAF), strong acid

The design of a multi-step synthesis for a molecule like this compound requires careful retrosynthetic analysis. A plausible disconnection would be at the C-C bond between the oxetane ring and the aminopropyl group, leading to an oxetane electrophile and an aminopropyl nucleophile.

One potential synthetic route could commence with the synthesis of a suitable oxetane precursor, such as oxetan-3-one. This can be prepared from commercially available starting materials. acs.org The key step would then be the stereoselective addition of a protected 2-aminopropan-2-yl nucleophile. This could be generated from 2-nitropropane by deprotonation, followed by addition to oxetan-3-one in the presence of a chiral ligand or catalyst to induce enantioselectivity. The resulting nitro-alcohol would then be subjected to reduction of the nitro group to the primary amine.

Optimization of such a synthesis would involve screening various reaction conditions for each step, including solvents, temperatures, catalysts, and reaction times, to maximize yields and stereoselectivity. Purification methods at each stage would also need to be carefully developed to ensure the purity of the intermediates and the final product. The scalability of the synthesis is another important consideration for practical applications. beilstein-journals.org

A hypothetical retrosynthetic analysis is presented below:

Generated mermaid

The successful execution of such a multi-step synthesis relies on a deep understanding of reaction mechanisms, stereochemistry, and the strategic use of protecting groups, all of which are fundamental to the art and science of modern organic synthesis.

Mechanistic Studies and Reaction Pathways of 3 2 Aminopropan 2 Yl Oxetan 3 Ol

Investigation of Oxetane (B1205548) Ring Reactivity

The four-membered oxetane ring is characterized by significant ring strain, approximately 25.5 kcal/mol, which makes it susceptible to various ring-opening reactions. beilstein-journals.org This inherent reactivity is a focal point of its chemistry.

Nucleophilic Ring-Opening Pathways and Regioselectivity

The reaction of oxetanes with nucleophiles is a principal transformation. In the case of unsymmetrically substituted oxetanes, the regioselectivity of the ring-opening is a critical aspect, primarily governed by steric and electronic effects. magtech.com.cn Strong nucleophiles, such as organolithium reagents or Grignard reagents, typically attack the less sterically hindered carbon atom adjacent to the oxygen atom in the oxetane ring. magtech.com.cnyoutube.com This preference is a classic example of sterically controlled S_N2-type reactions.

For 3-(2-aminopropan-2-yl)oxetan-3-ol (B6262501), nucleophilic attack is expected to occur at the C4 position of the oxetane ring, leading to the formation of a 1,3-diol derivative. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, less nucleophilic species might require activation of the oxetane ring to facilitate the reaction. rsc.org

The table below summarizes the expected regioselectivity of nucleophilic attack on the oxetane ring.

Nucleophile TypeExpected Site of AttackControlling Factor
Strong (e.g., R-Li, RMgX)C4 (less substituted)Steric Hindrance
Weak (in presence of acid)C2 (more substituted)Electronic Effects

Acid-Catalyzed Transformations and Electrophilic Activation

Under acidic conditions, the oxetane ring of this compound can be activated towards nucleophilic attack. nih.gov Protonation of the oxetane oxygen increases the electrophilicity of the ring carbons, facilitating cleavage by even weak nucleophiles. magtech.com.cnrsc.org In the presence of an acid catalyst, the ring-opening can proceed via an S_N1-like mechanism, where the more substituted carbon atom (C2) is attacked, leading to the thermodynamically more stable product. magtech.com.cn This is due to the formation of a partial positive charge on the more substituted carbon in the transition state.

Acid-catalyzed hydrolysis, for example, would lead to the formation of a 1,2,4-triol. The stability of oxetane rings can be sensitive to acidic conditions, with 3,3-disubstituted oxetanes generally showing greater stability. nih.govnih.gov However, the presence of internal nucleophiles, such as the amine and hydroxyl groups in this compound, could potentially lead to intramolecular reactions under acidic catalysis. nih.gov

Ring Expansion and Rearrangement Mechanisms within the Oxetane Moiety

The strained nature of the oxetane ring also makes it a candidate for ring expansion and rearrangement reactions, often leading to the formation of more stable five-membered rings like tetrahydrofurans. beilstein-journals.orgrsc.orgresearchgate.net These transformations can be initiated photochemically or through the use of specific reagents. For instance, reaction with ylides can lead to ring expansion. beilstein-journals.org

Computational studies have suggested that such ring expansions can proceed through a diradical pathway. rsc.org Additionally, rearrangements of oxetanes can be catalyzed by Lewis acids, leading to isomerized products. uab.cat In the context of this compound, the substitution pattern will influence the feasibility and outcome of such rearrangements.

Reactivity of the Aminopropan-2-ol Moiety

The aminopropan-2-ol side chain possesses two reactive functional groups: a tertiary hydroxyl group and a primary amine. These groups can undergo a variety of transformations independent of the oxetane ring's reactivity.

Transformations Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound presents unique reactivity. Esterification of tertiary alcohols is known to be challenging due to steric hindrance. thieme-connect.comwikipedia.org However, various methods have been developed to achieve this transformation, including the use of highly reactive acylating agents, specific catalysts, or activation of the alcohol. thieme-connect.comrsc.orggoogle.com For example, copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides provides a route to esters of tertiary alcohols. rsc.org

Etherification of tertiary alcohols is also possible, often requiring conditions that favor an S_N1-type mechanism or the use of phase-transfer catalysis. phasetransfercatalysis.commasterorganicchemistry.comgoogle.comyoutube.com The reaction of a tertiary alcohol with an alkyl halide in the presence of a base can lead to the corresponding ether.

The table below outlines some potential transformations of the tertiary hydroxyl group.

Reaction TypeReagents/ConditionsProduct
EsterificationAcyl chloride, pyridineTertiary Ester
EtherificationAlkyl halide, baseTertiary Ether

Reactions of the Primary Amine Functionality

The primary amine group is a versatile functional handle, capable of undergoing a wide range of reactions. Acylation is a common transformation where the amine reacts with acid chlorides or anhydrides to form amides. byjus.comlibretexts.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. byjus.com Methods for the chemoselective acylation of primary amines in the presence of other functional groups, such as alcohols and secondary amines, have been developed. acs.orgnih.gov

Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. jove.comwikipedia.orglibretexts.org The reaction with alkyl halides is a common method, although it can sometimes lead to a mixture of products due to over-alkylation. jove.comwikipedia.org Controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation. rsc.org

The table below summarizes key reactions of the primary amine functionality.

Reaction TypeReagents/ConditionsProduct
AcylationAcid chloride, baseAmide
AlkylationAlkyl halideSecondary/Tertiary Amine, Quaternary Ammonium Salt

Intramolecular Interactions and Potential Cyclization Pathways

The spatial arrangement of a primary amine, a tertiary alcohol, and an oxetane ring within the same molecule gives rise to significant intramolecular interactions that can dictate its conformational preferences and reactivity. These interactions are also key drivers for potential cyclization reactions.

Intramolecular Interactions

The most prominent intramolecular interaction within this compound is expected to be a hydrogen bond between the hydroxyl (-OH) group and the nitrogen atom of the amino (-NH2) group. Studies on simpler amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have shown that conformers allowing for an O-H···N hydrogen bond are significantly populated in the gas phase. nih.gov In the case of 3-aminopropanol, this interaction is noted to be particularly pronounced. nih.gov Given the structure of this compound, a similar, and potentially strong, intramolecular hydrogen bond is highly probable. This interaction would stabilize the molecule's conformation, bringing the amino and hydroxyl groups into proximity, which has direct implications for its cyclization potential.

Table 1: Predicted Physicochemical Properties of this compound This table presents computationally predicted data.

Property Value Source
Molecular Formula C₆H₁₃NO₂ nih.gov
Molecular Weight 131.17 g/mol nih.gov
XLogP3-AA -1.3 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov

Potential Cyclization Pathways

The strained nature of the oxetane ring and the presence of nucleophilic and electrophilic centers make this compound a candidate for several intramolecular cyclization reactions.

Intramolecular Oxetane Ring-Opening: The high ring strain of oxetanes makes them susceptible to ring-opening reactions, which are typically promoted by Lewis or Brønsted acids. researchgate.net The primary amino group in the side chain can act as an intramolecular nucleophile. Upon activation of the oxetane oxygen by a proton or Lewis acid, the nitrogen atom could attack one of the oxetane's methylene (B1212753) carbons. This would result in the formation of a six-membered nitrogen-containing heterocycle, such as a substituted piperidine (B6355638) derivative. The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of the transition state.

Formation of Oxazolidine (B1195125) Derivatives: Amino alcohols are known to react with aldehydes or ketones to form five-membered oxazolidine rings. While this is an intermolecular reaction requiring an external carbonyl compound, it represents a potential transformation pathway for the amino alcohol moiety of the title compound.

Formation of Oxazolidinones: A common cyclization pathway for amino alcohols involves reaction with phosgene (B1210022) or its equivalents to form a cyclic carbamate, known as an oxazolidin-2-one. google.com In a patented process for the synthesis of Carvedilol, a related amino alcohol undergoes intramolecular cyclization to yield a key oxazolidin-2-one intermediate. google.com This suggests that this compound could potentially be converted to a spirocyclic oxazolidinone under similar conditions, linking the amino and hydroxyl groups.

Kinetic and Thermodynamic Considerations in Compound Transformations

The feasibility and rate of the potential transformations of this compound are governed by kinetic and thermodynamic principles. The inherent features of the oxetane ring are central to these considerations.

Thermodynamic Considerations

The primary thermodynamic driving force for reactions involving the oxetane moiety is the relief of its substantial ring strain, which is comparable to that of epoxides. researchgate.net Consequently, transformations that lead to the opening of the four-membered ring are generally thermodynamically favorable and exothermic.

Ring-Opening vs. Starting Material: The conversion of the strained four-membered ring into a more stable, strain-free open-chain structure or a larger, less-strained ring (e.g., a six-membered piperidine derivative) would be an energetically downhill process.

Product Stability: The relative thermodynamic stability of potential products is a key factor. For instance, the formation of a five- or six-membered heterocyclic ring is generally favored over the retention of the four-membered oxetane ring.

Kinetic Considerations

While ring-opening is thermodynamically favored, it is often kinetically hindered. The C-O bonds of the oxetane ether are strong, and a significant activation energy barrier must be overcome for the reaction to proceed at a reasonable rate.

Catalysis: The kinetics of oxetane ring-opening are dramatically accelerated by the presence of acid catalysts. researchgate.net Lewis acids or Brønsted acids coordinate to the oxetane oxygen, weakening the C-O bonds and lowering the activation energy for nucleophilic attack.

Intramolecular vs. Intermolecular Reactions: The rate of the potential intramolecular cyclization via ring-opening would be influenced by the effective molarity of the nucleophilic amino group. The conformational rigidity imposed by the gem-dimethyl group and the oxetane ring itself could pre-organize the molecule in a conformation suitable for cyclization, potentially enhancing the rate of the intramolecular process compared to competing intermolecular reactions.

Temperature: As with most chemical reactions, increasing the temperature would increase the rate of transformation by providing the necessary thermal energy to overcome activation barriers. However, it could also promote side reactions or decomposition.

Specific kinetic and thermodynamic parameters for this compound are not available in the current literature, and the following table summarizes general factors.

Table 2: General Kinetic and Thermodynamic Factors in Oxetane Transformations

Factor Influence on Transformation Rationale
Thermodynamics
Ring Strain Favors ring-opening products Relief of strain is an energetic driving force. researchgate.net
Product Stability Determines equilibrium position Less-strained rings (e.g., 5- or 6-membered) are favored over the 4-membered oxetane.
Kinetics
Activation Energy Hinders uncatalyzed reactions Strong C-O bonds in the oxetane ring lead to a high activation barrier.
Acid Catalysis Increases reaction rate Weakens C-O bonds, lowering the activation energy for nucleophilic attack. researchgate.net
Temperature Increases reaction rate Provides energy to overcome the activation barrier.

Computational and Theoretical Investigations of 3 2 Aminopropan 2 Yl Oxetan 3 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and electronic properties of molecules like 3-(2-aminopropan-2-yl)oxetan-3-ol (B6262501). These methods predict key structural and electronic parameters with high accuracy.

Molecular Geometry: The geometry of the oxetane (B1205548) ring is not planar but exists in a puckered conformation to alleviate torsional strain. illinois.edu The introduction of two substituents at the C3 position, as in this compound, is expected to influence this puckering. acs.org X-ray crystallographic studies on the parent oxetane have determined its bond lengths and angles, which serve as a baseline for substituted derivatives. beilstein-journals.org For this compound, computational methods like Density Functional Theory (DFT) would be employed to calculate the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. It is anticipated that the C-C-C bond angle within the ring will be significantly compressed from the ideal tetrahedral angle of 109.5°, a hallmark of the strained four-membered ring. beilstein-journals.org The bulky 2-aminopropan-2-yl group and the hydroxyl group at the C3 position would likely adopt a staggered conformation relative to each other to minimize steric hindrance.

Electronic Structure: Quantum chemical calculations also provide a detailed picture of the electronic landscape of the molecule. Key electronic properties that can be determined include:

Atomic Charges: Methods such as Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom. rsc.org This would reveal the electrophilic and nucleophilic sites within the molecule, highlighting the polarity of the C-O bonds in the oxetane ring and the N-H and O-H bonds of the substituents.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized on the lone pairs of the nitrogen and oxygen atoms, while the LUMO would likely be associated with the antibonding orbitals (σ*) of the strained C-O bonds of the oxetane ring.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution on the molecular surface, identifying regions of negative potential (electron-rich, e.g., around the oxygen and nitrogen atoms) and positive potential (electron-poor).

ParameterPredicted Value RangeReference
Bond Lengths (Å)
Oxetane C-O1.44 - 1.46 beilstein-journals.org
Oxetane C-C1.52 - 1.54 beilstein-journals.org
Bond Angles (°)
Oxetane C-O-C~90 beilstein-journals.org
Oxetane C-C-O~92 beilstein-journals.org
Oxetane C-C-C~85 beilstein-journals.org
Puckering Angle (°)10 - 20 illinois.edu

Table 1: Predicted Geometric Parameters for the Oxetane Moiety in this compound. This interactive table, based on data for parent and substituted oxetanes, shows the expected ranges for key geometric parameters.

Analysis of Ring Strain Energy and Conformational Preferences of the Oxetane Moiety

The reactivity and conformational behavior of the oxetane ring are largely dictated by its inherent strain.

Ring Strain Energy: The oxetane ring possesses significant ring strain, calculated to be approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.net This value is comparable to that of oxirane (27.3 kcal/mol) and substantially higher than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol), making the oxetane ring susceptible to ring-opening reactions. beilstein-journals.org This strain arises from angle compression and torsional strain due to eclipsing interactions.

Cyclic EtherRing SizeStrain Energy (kcal/mol)Reference
Oxirane327.3 beilstein-journals.org
Oxetane 4 25.5 beilstein-journals.org
Tetrahydrofuran (THF)55.6 beilstein-journals.org

Table 2: Comparison of Ring Strain Energy in Small Cyclic Ethers. This interactive table highlights the significant strain in the four-membered oxetane ring compared to other common cyclic ethers.

Conformational Preferences: The puckered conformation of the oxetane ring is a key feature. For 3,3-disubstituted oxetanes, the substituents play a crucial role in determining the exact conformation and the energy barrier to ring inversion. acs.orgchemrxiv.org In this compound, several conformational possibilities exist, primarily related to the rotation around the C3-C(amine) bond and the orientation of the hydroxyl group.

Mechanistic Modeling of Synthetic Steps and Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. A plausible and common synthetic route for 3,3-disubstituted oxetan-3-ols involves the nucleophilic addition of an organometallic reagent to oxetan-3-one. acs.orgacs.orgnih.gov Mechanistic modeling of this key transformation would involve transition state analysis and reaction pathway elucidation.

For the addition of a nucleophile (e.g., the 2-propyllithium anion, as a model for the organometallic reagent) to the carbonyl carbon of oxetan-3-one, a transition state (TS) structure must be located on the potential energy surface. Computational chemists would perform a TS search to find this first-order saddle point. The analysis would involve:

Geometric Characterization: The TS geometry would show the partial formation of the new C-C bond and the partial breaking of the C=O π-bond.

Vibrational Analysis: A frequency calculation on the optimized TS structure is critical. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the approach of the nucleophile to the carbonyl carbon). rsc.org

Once the transition state is successfully located and verified, the entire reaction pathway can be mapped out.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure, moving downhill in both the forward and reverse directions. rsc.org This traces the minimum energy path connecting the transition state to the reactants (the oxetan-3-one and nucleophile complex) and the product (the lithium alkoxide of 3-(2-propan-2-yl)oxetan-3-ol).

Advanced Computational Methodologies

A variety of sophisticated computational methods are available to study systems like this compound, each offering a different balance of accuracy and computational expense.

Density Functional Theory (DFT): This is the most widely used quantum chemical method for systems of this size. rsc.org Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, provide a reliable description of molecular geometries, electronic structures, and reaction energy profiles at a manageable computational cost. pleiades.online DFT is the workhorse for geometry optimizations, frequency calculations, and IRC analyses. researchgate.netacs.org

Ab Initio Methods: These methods are based on first principles without empirical parameterization.

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects more explicitly than standard DFT and is often used for obtaining more accurate single-point energies on DFT-optimized geometries. pleiades.online

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" for accuracy in quantum chemistry but are computationally very demanding. They are typically used to benchmark the results from more economical methods like DFT for smaller model systems. nih.gov

Multiconfigurational Methods (CASSCF): For studying photochemical reactions or situations with significant non-dynamic electron correlation, methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary. nih.govrsc.org

Molecular Dynamics (MD) Simulations: While quantum methods are excellent for static properties and single reaction steps, MD simulations are used to study the dynamic behavior of a molecule over time. rsc.orgscispace.com Using a force field (like CHARMM or AMBER), MD simulations can model the conformational flexibility of the aminopropyl side chain, its interactions with solvent molecules, and the dynamics of intramolecular hydrogen bonding over nanoseconds or longer. rsc.org This provides insight into the molecule's behavior in a more realistic, solvated environment.

Advanced Spectroscopic Characterization Techniques for 3 2 Aminopropan 2 Yl Oxetan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of 3-(2-aminopropan-2-yl)oxetan-3-ol (B6262501) is predicted to show several distinct signals corresponding to the different proton environments within the molecule. Due to the presence of a chiral center at the C3 position of the oxetane (B1205548) ring, the adjacent methylene (B1212753) protons (CH₂) are diastereotopic and thus chemically non-equivalent.

The expected proton signals are:

A singlet for the six equivalent protons of the two methyl (CH₃) groups.

A broad singlet corresponding to the two protons of the primary amine (NH₂).

A broad singlet for the single proton of the hydroxyl (OH) group. The chemical shifts of NH₂ and OH protons are variable and can be confirmed by D₂O exchange.

Two complex multiplets for the diastereotopic protons of the oxetane ring's two methylene (CH₂) groups. These may appear as an AB quartet or a set of doublets of doublets.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ ppm)IntegrationMultiplicityAssignment
~ 1.1 - 1.36Hs (singlet)-C(CH₃)₂
Variable (~ 1.5 - 3.0)2Hbr s (broad singlet)-NH
Variable (~ 2.0 - 4.0)1Hbr s (broad singlet)-OH
~ 4.4 - 4.74Hm (multiplet)Oxetane -CH₂- protons

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated, as the two methyl carbons and the two oxetane methylene carbons are chemically equivalent due to symmetry.

The expected carbon signals are:

One signal for the two equivalent methyl carbons.

A signal for the quaternary carbon of the aminopropan-2-yl group.

A signal for the quaternary carbon of the oxetane ring (C3).

One signal for the two equivalent methylene carbons of the oxetane ring.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ ppm)Assignment
~ 25 - 30-C(CH₃)₂
~ 50 - 55-C(CH₃)₂
~ 75 - 80Oxetane C-3 (quaternary, bearing -OH)
~ 80 - 85Oxetane CH₂ carbons

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. rsc.orgipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. youtube.comyoutube.com For this molecule, COSY would primarily show correlations between the geminal protons within each methylene group of the oxetane ring. The absence of other cross-peaks would confirm the isolation of the different proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. ethz.chsemanticscholar.org It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is key to establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. beilstein-journals.orgresearchgate.netbeilstein-journals.org Key expected correlations include those from the methyl protons to both the quaternary carbon of the propan-2-yl group and the C3 carbon of the oxetane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing insights into the molecule's 3D conformation. semanticscholar.orgbeilstein-journals.org NOESY could show correlations between the methyl protons and the oxetane ring protons, confirming their spatial proximity.

Table 3: Predicted Key 2D NMR Correlations for this compound

TechniqueStarting Proton(s) (¹H)Correlated Atom(s) (¹H or ¹³C)Information Gained
HSQCMethyl ProtonsMethyl CarbonsDirect C-H bond confirmation
HSQCOxetane CH₂ ProtonsOxetane CH₂ CarbonsDirect C-H bond confirmation
HMBCMethyl ProtonsQuaternary C of propan-2-yl; Quaternary C3 of oxetaneConnectivity of the propan-2-yl group to the oxetane ring
HMBCOxetane CH₂ ProtonsQuaternary C3 of oxetaneConfirmation of oxetane ring structure
NOESYMethyl ProtonsOxetane Ring ProtonsThrough-space proximity and conformational analysis

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. dummies.com

The IR spectrum of this compound would be a composite of the characteristic vibrations of its functional groups: a primary amine, a tertiary alcohol, and an oxetane ring.

Amino Alcohol Groups : The spectrum is expected to show a strong, broad absorption band for the O-H stretch of the alcohol group. The primary amine group (NH₂) should exhibit two distinct, sharper peaks for asymmetric and symmetric N-H stretching. orgchemboulder.comwpmucdn.comlibretexts.org A bending vibration for the N-H bond is also expected. wpmucdn.com

Oxetane Ring : The oxetane moiety is characterized by C-O-C (ether) stretching and specific ring vibrations, such as ring puckering modes, although these can be complex. umanitoba.caresearchgate.netrsc.org

Alkyl Groups : Standard C-H stretching and bending vibrations from the methyl and methylene groups will also be present.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3400 - 3250 (broad)O-H stretchAlcohol
3400 - 3300 (two sharp bands)N-H stretch (asymmetric & symmetric)Primary Amine
2970 - 2850C-H stretchAlkyl (CH₃, CH₂)
1650 - 1580N-H bend (scissoring)Primary Amine
1250 - 1020C-N stretchAliphatic Amine
1150 - 1050C-O stretchTertiary Alcohol
~ 980 - 950C-O-C stretch (ring)Oxetane (Ether)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering clues about the structure. dokumen.pub

For this compound (Molecular Formula: C₆H₁₃NO₂, Monoisotopic Mass: 131.09 Da), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a precise mass measurement of the protonated molecule, [M+H]⁺, at m/z 132.1019. nih.govuni.lu

The fragmentation pattern under techniques like electrospray ionization (ESI) is predictable. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a dominant fragmentation pathway for both amines and alcohols. The most likely fragmentation would be the cleavage of the C-C bond connecting the propan-2-yl group to the oxetane ring, as this bond is adjacent to both the nitrogen and the oxygen-bearing carbon.

Key predicted fragments include:

An ion at m/z 58 , corresponding to the stable [C(CH₃)₂NH₂]⁺ fragment.

An ion at m/z 44 , resulting from a rearrangement and loss of a methyl group, is also characteristic of primary amines. docbrown.info

Loss of small neutral molecules such as water (H₂O, 18 Da) or ammonia (B1221849) (NH₃, 17 Da) from the parent ion is also plausible.

Table 5: Predicted Mass Spectrometry Fragments for this compound

Predicted m/zPossible Fragment Ion / LossFragmentation Pathway
132[M+H]⁺Protonated molecular ion
114[M+H - H₂O]⁺Loss of water from the alcohol
115[M+H - NH₃]⁺Loss of ammonia from the amine
58[C₃H₈N]⁺Alpha-cleavage, forming the aminopropyl cation
44[C₂H₆N]⁺Alpha-cleavage with rearrangement

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a chemical formula of C7H15NO2, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. HRMS analysis provides an experimental value that can be compared to this theoretical mass, typically with a mass accuracy in the low parts-per-million (ppm) range, which serves as strong evidence for the compound's elemental formula.

Parameter Value
Molecular FormulaC₇H₁₅NO₂
Theoretical Exact Mass (M)145.1103 u
Protonated Ion ([M+H]⁺)C₇H₁₆NO₂⁺
Theoretical Exact Mass ([M+H]⁺)146.1176 u

This table presents the theoretical mass values for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural details of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule ([M+H]⁺, m/z 146.1) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides valuable information about the connectivity of the atoms. Key fragmentation pathways would likely involve the cleavage of the oxetane ring and the loss of small neutral molecules such as water (H₂O) or isobutene (C₄H₈). The resulting fragment ions can help to confirm the presence of the aminopropanol (B1366323) and oxetane moieties within the structure.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
146.1128.1H₂OIon resulting from dehydration
146.188.1C₄H₈Ion resulting from loss of isobutene
146.170.1C₄H₈ + H₂OIon from combined loss of isobutene and water
146.158.1C₃H₄O₂Acetone imine

This table outlines plausible fragmentation pathways for protonated this compound in an MS/MS experiment.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise positions of all atoms in the crystal lattice.

This technique not only confirms the connectivity of the atoms but also provides detailed information about bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules like this compound, which contains a stereocenter at the C3 position of the oxetane ring, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the enantiomers, distinguishing between the (R) and (S) forms.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal structure.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of the distances between bonded atoms and the angles between adjacent bonds.
Absolute ConfigurationDetermination of the absolute stereochemistry, often expressed by the Flack parameter.

This table lists key parameters that would be determined from an X-ray crystallographic analysis of this compound.

Synthetic Utility and Derivatization of 3 2 Aminopropan 2 Yl Oxetan 3 Ol

Chemical Modifications of the Oxetane (B1205548) Ring for New Scaffolds

The oxetane ring in 3-(2-Aminopropan-2-yl)oxetan-3-ol (B6262501) is a key feature that can be synthetically modified to generate novel molecular scaffolds. The inherent ring strain of the oxetane makes it susceptible to various chemical transformations.

One common modification is the ring-opening reaction . The strained four-membered ring can be opened by nucleophiles, leading to a variety of linear structures. For instance, in related oxetane systems, both the oxetane and an accompanying oxirane ring can undergo nucleophilic ring-opening with amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton.

Another avenue for modification involves reactions that maintain the oxetane core while altering its substitution pattern. While direct substitution on the oxetane ring of the title compound is not extensively detailed in the provided results, general strategies for oxetane functionalization are well-established. These can include substitution reactions to introduce various functional groups. For example, oxetan-3-one, a related building block, is frequently used in reductive amination and organometallic carbonyl additions to yield substituted oxetanols. nih.gov These methods could potentially be adapted to further functionalize the this compound core.

The synthesis of new scaffolds often begins with strategically chosen oxetane building blocks. nih.gov The limited commercial availability of diverse oxetane starting materials has somewhat constrained the variety of substitution patterns seen in drug candidates. nih.gov However, the development of new synthetic routes to functionalized oxetanes is an active area of research. For instance, the synthesis of 3-oximinooxetane from oxetan-3-one provides a versatile precursor to other functionalized oxetanes like 3-aminooxetane and 3,3-dinitrooxetane. d-nb.info Such strategies highlight the potential for creating a wider array of oxetane-containing scaffolds for drug discovery.

Table 1: Examples of Chemical Modifications on Related Oxetane Systems

Starting Material Reagent(s) Product Type Potential Application
3-(Oxiran-2-yl)oxetan-3-ol Amines, Alcohols, Thiols Ring-opened products Introduction of diverse functional groups
Oxetan-3-one Amines, Reducing agents 3-Amino-oxetanes Building blocks for medicinal chemistry nih.gov
Oxetan-3-one Organometallic reagents Substituted oxetanols Access to diverse substitution patterns nih.gov
Oxetan-3-one Hydroxylammonium chloride, NaOH 3-Oximinooxetane Precursor to energetic materials and other functionalized oxetanes d-nb.info

Transformations of the Amino Alcohol Moiety to Access Functionalized Derivatives

The amino alcohol functionality of this compound provides two reactive sites—the primary amine and the tertiary alcohol—for further chemical transformations, allowing for the synthesis of a wide range of functionalized derivatives.

The amino group is a versatile handle for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a variety of substituents. These modifications can be used to modulate the physicochemical properties of the molecule, such as its basicity, lipophilicity, and hydrogen bonding capacity, which are critical for drug-receptor interactions and pharmacokinetic profiles. For example, in the synthesis of related amino alcohols, the amino group can be functionalized to create amides, which can be a key step in the synthesis of more complex heterocyclic systems.

The tertiary alcohol can also be a site for modification, although its reactivity is somewhat hindered by steric bulk. It can potentially undergo O-alkylation or esterification under appropriate conditions. Furthermore, the hydroxyl group can influence the reactivity of the neighboring oxetane ring and participate in intramolecular reactions.

Table 2: Potential Transformations of the Amino Alcohol Moiety

Functional Group Reaction Type Potential Reagents Resulting Functional Group
Amino Acylation Acid chlorides, Anhydrides Amide
Amino Alkylation Alkyl halides, Aldehydes (reductive amination) Secondary or Tertiary Amine
Amino Sulfonylation Sulfonyl chlorides Sulfonamide
Hydroxyl O-Alkylation Alkyl halides (under basic conditions) Ether
Hydroxyl Esterification Acid chlorides, Carboxylic acids (with coupling agents) Ester

Strategies for Constructing Complex Molecular Architectures from the Core Compound

The unique structural features of this compound make it a valuable starting point for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The rigid, three-dimensional nature of the oxetane ring combined with the reactive amino alcohol moiety provides a powerful platform for generating novel and diverse chemical entities. nih.gov

One key strategy involves using the core compound as a scaffold to which various pharmacophoric groups can be attached. The amino group serves as a convenient attachment point for a wide range of substituents, allowing for the exploration of structure-activity relationships. For instance, in the development of enzyme inhibitors, the amino group could be functionalized with moieties that interact with specific residues in the active site of a target protein.

Another approach is to utilize the reactivity of the oxetane ring itself to build more complex systems. As mentioned earlier, ring-opening reactions can be employed to create linear chains that can then be further elaborated or cyclized to form larger ring systems. This strategy allows for a significant increase in molecular complexity from a relatively simple starting material.

The concept of "strain-release-driven" synthesis is also relevant. The inherent strain in the four-membered oxetane ring can be harnessed to drive reactions that lead to the formation of more complex structures. Although the provided search results focus more on azetidines and other heterocycles in this context, the principle is applicable to oxetanes as well. researchgate.net

Furthermore, the incorporation of the oxetane motif from this compound into larger molecules can be used to fine-tune their physicochemical properties. Oxetanes are known to improve aqueous solubility, metabolic stability, and pKa of drug candidates, making them attractive motifs for lead optimization. nih.gov

The construction of complex architectures is often a multi-step process. For example, a synthetic route might involve initial functionalization of the amino group, followed by a modification of the oxetane ring, and then further elaboration of the resulting intermediate. The modular nature of such synthetic strategies allows for the rapid generation of analog libraries for biological screening.

Future Directions in the Research of 3 2 Aminopropan 2 Yl Oxetan 3 Ol

Development of Novel and More Efficient Synthetic Pathways

The current synthesis of 3-substituted oxetanols like 3-(2-Aminopropan-2-yl)oxetan-3-ol (B6262501) likely relies on the addition of an organometallic reagent to 3-oxetanone (B52913). This ketone is a common precursor for 3-substituted oxetanes. acs.orggoogle.com However, the synthesis of 3-oxetanone itself can be a multi-step process, sometimes requiring challenging reagents. google.comchemicalbook.com Future research will likely focus on creating more streamlined, efficient, and scalable routes to the title compound.

Key areas for development include:

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce the aminopropanyl group to 3-oxetanone would provide enantiomerically pure forms of the compound. This is crucial for medicinal chemistry applications where stereochemistry often dictates biological activity.

One-Pot Procedures: Designing one-pot or tandem reactions that form the oxetane (B1205548) ring and introduce the C4-substituent simultaneously would significantly improve efficiency. This could involve cascade reactions starting from more readily available acyclic precursors.

Alternative Starting Materials: Research into alternative, less hazardous, and more economical starting materials than those currently used for 3-oxetanone synthesis is a priority. For instance, exploring pathways from 1,3-diols via Williamson etherification or other cyclization strategies could prove fruitful. mdpi.combeilstein-journals.org

Flow Chemistry: Implementing continuous flow technologies for the synthesis could offer better control over reaction parameters, improve safety for handling potentially unstable intermediates, and facilitate easier scale-up.

A summary of potential synthetic strategies is presented below.

Research ApproachObjectivePotential Advantage
Asymmetric CatalysisEnantioselective synthesis of (R)- or (S)-3-(2-Aminopropan-2-yl)oxetan-3-ol.Access to single enantiomers for pharmacological studies.
Tandem ReactionsCombine ring formation and substitution in a single operation.Increased atom economy, reduced waste, and fewer purification steps.
Novel PrecursorsCircumvent the use of pre-formed 3-oxetanone.Improved cost-effectiveness and safety profile.
Flow ChemistryContinuous manufacturing process.Enhanced safety, reproducibility, and scalability.

Exploration of Unprecedented Reactivity and Transformations

The unique combination of a strained oxetane ring, a primary amine, and a tertiary alcohol within one molecule suggests a rich and largely unexplored reactive landscape. The high ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a key aspect of its reactivity. beilstein-journals.org

Future investigations into the reactivity of this compound could focus on:

Intramolecular Reactions: The proximity of the amino and hydroxyl groups to the oxetane ring could facilitate novel intramolecular cyclizations or rearrangements. For example, under specific conditions, the amine could act as an internal nucleophile to open the oxetane ring, leading to the formation of substituted azetidines or other nitrogen-containing heterocycles.

Selective Ring-Opening: A significant challenge and opportunity lie in the controlled, regioselective opening of the oxetane ring. By choosing appropriate catalysts (Lewis or Brønsted acids) and nucleophiles, it may be possible to selectively cleave either the C2-O or C4-O bond, yielding a variety of functionalized 1,3-diol derivatives.

Cascade Reactions: The trifunctional nature of the molecule is ideal for designing cascade reactions. A single activation event could trigger a series of transformations, rapidly building molecular complexity and generating novel scaffolds for drug discovery. For example, an initial reaction at the amine could be followed by a ring-opening/cyclization sequence.

Photochemical Transformations: The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a classic method for oxetane synthesis. beilstein-journals.org The reverse reaction, a photoinduced cycloreversion, is also known. rsc.org Investigating the photochemical behavior of this compound could reveal unique fragmentation or rearrangement pathways.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work and accelerating discovery. For a molecule like this compound, advanced computational studies can offer invaluable insights.

Future computational research should target:

Conformational Analysis: The molecule's biological activity and reactivity will be heavily influenced by its preferred three-dimensional shape. Computational modeling can determine the relative stabilities of different conformers and the energy barriers between them.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) can be employed to model potential reaction pathways, such as ring-opening mechanisms or intramolecular rearrangements. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction outcomes and identify the factors controlling selectivity. This has been used to understand anomalous C-O bond-forming insertions in other oxetane systems. sci-hub.se

Predicting Reactivity and Metabolism: Quantum mechanical parameters can be used to predict reactivity. For instance, studies on other oxetanes have shown a correlation between the Lowest Unoccupied Molecular Orbital (LUMO) energy and the rate of hydrolysis by metabolic enzymes like microsomal epoxide hydrolase. researchgate.net Similar calculations for this compound could predict its metabolic fate, a critical aspect of drug design.

Virtual Screening and Library Design: By understanding the molecule's reactivity through computation, it becomes possible to design virtual libraries of potential derivatives. These libraries can then be screened in silico for desirable properties, focusing synthetic efforts on the most promising candidates.

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms and predict regioselectivity of ring-opening.A detailed understanding of reaction pathways and transition states to guide synthetic planning.
Quantum Mechanics (QM)Calculate parameters like LUMO energy to predict metabolic stability.Prediction of metabolic pathways and potential drug-drug interactions. researchgate.net
Molecular Dynamics (MD)Simulate conformational flexibility and interactions with biological targets.Insight into the molecule's dynamic behavior and binding modes.
CASSCF/CASPT2Investigate photochemical stability and potential cycloreversion pathways.Prediction of behavior under UV irradiation and potential for photo-triggered reactions. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.